molecular formula C20H21NO6S B5403000 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid

5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid

Cat. No. B5403000
M. Wt: 403.5 g/mol
InChI Key: GJEKICYAPXHXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid, also known as AZD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and histone deacetylase. This inhibition leads to a decrease in the production of inflammatory cytokines and an increase in the acetylation of histones, respectively.
Biochemical and Physiological Effects:
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new drugs based on the structure of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. Another area of interest is the use of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid and its potential applications in various fields.

Synthesis Methods

5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can be synthesized through a multistep process involving the reaction of biphenyl-2,3'-dicarboxylic acid with azepane-1-sulfonyl chloride. The resulting product is then purified through column chromatography to obtain a pure form of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. The synthesis of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been optimized to yield high purity and yield, making it a suitable compound for further research.

Scientific Research Applications

5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been used as a building block for the synthesis of new polymers and materials. In biochemistry, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been used as a probe to study protein-ligand interactions.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-(2-carboxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c22-19(23)15-11-14(17-7-3-4-8-18(17)20(24)25)12-16(13-15)28(26,27)21-9-5-1-2-6-10-21/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEKICYAPXHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(Azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid

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